molecular formula C15H17N5O2S B2765632 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060206-08-7

7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2765632
CAS RN: 1060206-08-7
M. Wt: 331.39
InChI Key: MRKFJVSYTAIPFZ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are being studied as potential CDK2 inhibitors for cancer treatment . These compounds have shown significant inhibitory activity against certain cell lines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the available resources .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potent anticancer properties. Researchers synthesized novel fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles and evaluated their cytotoxicity against cancer cell lines. Notably, two derivatives—: The compound has demonstrated potent anticancer properties. Researchers synthesized novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles and evaluated their cytotoxicity against cancer cell lines. Notably, two derivatives—5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine and 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine —exhibited remarkable anticancer activity against MCF-7 and A-549 cells. Additionally, they showed promising inhibition of the epidermal growth factor receptor (EGFR), a critical protein in cancer progression .

Antitumor Properties

The compound’s derivatives have been evaluated for antitumor activity against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela. These investigations aimed to identify more efficient and economical antitumor drugs .

Targeting Ubiquitin Specific Peptidase 28 (USP28)

Ubiquitin specific peptidase 28 (USP28) is associated with malignancies. Researchers have explored the compound’s potential as an antiproliferative agent by targeting USP28, making it a promising candidate for cancer therapy .

LSD1 Inhibition

The compound’s [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new LSD1 inhibitors. LSD1 plays a crucial role in regulating lysine methylation, and its overexpression is linked to cancer progression. Synthesizing [1,2,3]triazolo[4,5-d]pyrimidine derivatives may lead to effective LSD1 inhibitors .

EGFR Targeting

Given the importance of EGFR in cell survival, growth, and tumorigenesis, compounds that target EGFR are valuable. The compound’s derivatives have shown promising EGFR inhibition, making them potential candidates for targeted therapy .

Hybrid Pharmacological Properties

The compound’s synthesis and pharmacological properties make it a fascinating hybrid. Its [1,2,3]triazole-based structure has led to the development of powerful anticancer drugs, emphasizing its potential in drug discovery .

Mechanism of Action

These compounds are being studied for their potential as CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

The safety and hazards associated with these compounds are not explicitly mentioned in the available resources .

Future Directions

The future directions in the research of these compounds involve further investigations into their potential as CDK2 inhibitors for cancer treatment .

properties

IUPAC Name

7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-4-20-14-13(18-19-20)15(17-9-16-14)23-8-10-5-11(21-2)7-12(6-10)22-3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKFJVSYTAIPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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